molecular formula C18H21N5O2 B14091435 1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14091435
M. Wt: 339.4 g/mol
InChI Key: GIODACRCDNOSJO-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1,3-dimethyluracil with 3-phenylpropylamine under controlled conditions to form the intermediate. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the imidazo[2,1-f]purine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyluracil: A simpler compound with a similar core structure but lacking the phenylpropyl group.

    8-phenylpropyl-1,3-dimethylxanthine: Another compound with a similar structure but different functional groups.

Uniqueness

1,3-dimethyl-8-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its fused imidazole and purine ring system combined with the phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2,4-dimethyl-6-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O2/c1-20-15-14(16(24)21(2)18(20)25)23-12-11-22(17(23)19-15)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3

InChI Key

GIODACRCDNOSJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CCCC4=CC=CC=C4

Origin of Product

United States

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